7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción general

Descripción

The compound 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The isoquinoline nucleus is found in many natural products and synthetic compounds with diverse pharmacological activities, including anticancer, antiallergic, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the Rh(III)-catalyzed cascade annulations provide a route to access isoindolo[2,1-b]isoquinolin-5(7H)-ones, which are structurally related to 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one . Another method involves the aminomethylation/hydrogenolysis approach, which is an alternative to direct methylation of metalated isoquinolines, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . Additionally, the improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives indicates the versatility of methods available for modifying the isoquinoline core .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The presence of an acidic hydrogen in the aminosulfonyl group, as seen in related compounds, is significant for the selectivity towards certain receptors, such as phenylethanolamine N-methyltransferase (PNMT) versus the alpha 2-adrenoceptor . The spatial position of substituents and the electron-withdrawing character of functional groups also play a role in the affinity and selectivity of these compounds towards their biological targets .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are essential for their biological activity and synthesis. For example, the cyclization reactions of bis(cyanophenyl)propionitriles lead to the synthesis of indeno[1,2-c]isoquinolin-11-ones, which are related to the compound of interest . The alkylation and acylation reactions of aminocarbostyrils, which are derivatives of 3-amino-4-hydroxyquinolin-2(1H)-one, demonstrate the chemical versatility of the isoquinoline nucleus .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino, hydroxy, and methoxy groups can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. These properties are essential for the compound's interaction with biological systems and its pharmacokinetic profile .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one”.

Propiedades

IUPAC Name |

7-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIVVMZEHDTDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |

CAS RN |

643087-30-3 | |

| Record name | 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

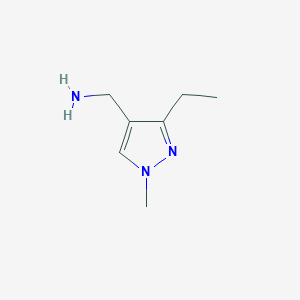

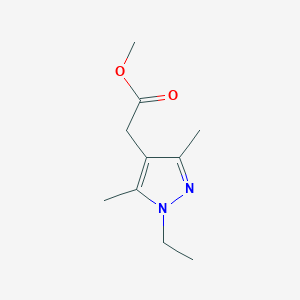

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)